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Compound of Interest |

Compound Name: 4-Hydroxy-7-Methoxycoumarin
CAS No.: 17275-15-4
Cat. No.: B1173585
- 7

Executive Summary

4-Hydroxy-7-Methoxycoumarin (CAS: 17575-15-4) is a bicyclic aromatic compound
belonging to the hydroxycoumarin family.[1][2][3][4][5] Unlike its isomer 7-hydroxy-4-
methoxycoumarin (scopoletin methyl ether) or the widely used fluorophore 7-hydroxy-4-
methylcoumarin (hymecromone), this specific isomer features a hydroxyl group at the C4
position and a methoxy group at the C7 position. It serves as a critical intermediate in the
synthesis of anticoagulant drugs (dicoumarol derivatives), a reference standard for cytochrome
P450 metabolism (specifically CYP2A6 and CYP2D6 pathways), and a scaffold for developing
anti-inflammatory agents.

Part 1: Chemical Identity & Structural Analysis[6]
Nomenclature and Identification

This compound is formally a derivative of 2H-chromen-2-one.[6] The "4-hydroxy" substitution
introduces acidity and tautomeric behavior distinct from 7-hydroxycoumarins.
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Parameter Details

IUPAC Name 4-Hydroxy-7-methoxy-2H-chromen-2-one

4-Hydroxy-7-methoxycoumarin; 7-Methoxy-4-

Common Synonyms hydroxycoumarin (ambiguous); 7-Methoxy-4-
coumarinol

CAS Registry Number 17575-15-4

Molecular Formula C10HsOa4

Molecular Weight 192.17 g/mol

SMILES COC1=CC2=C(C=C1)C(=CC(=0)02)O

InChl Key MJIBHLQMPKBMZSF-UHFFFAOYSA-N

Structural Tautomerism

A defining feature of 4-hydroxycoumarins is their keto-enol tautomerism. While typically
represented in the enol form (A) (4-hydroxycoumarin), they exist in equilibrium with the keto
form (B) (2,4-chromandione). This equilibrium is solvent-dependent and critical for nucleophilic
substitution reactions at the C3 position.

e Enol Form (Predominant): Stabilized by aromaticity and intramolecular hydrogen bonding.

o Keto Form (Reactive): Responsible for the compound's reactivity with aldehydes (e.g., in the
synthesis of dicoumarol).

Part 2: Physicochemical Properties

The physical properties of 4-Hydroxy-7-Methoxycoumarin dictate its handling in the
laboratory and its behavior in biological assays.
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Property Value / Description Significance
White to beige/pale pink Discoloration indicates
Appearance i S . o
crystalline powder oxidation or impurities.
High MP indicates strong
Melting Point 263 — 265 °C intermolecular hydrogen
bonding (dimer formation).
Soluble in DMSO, DMF, ) ] )
o ] ] Requires basic pH or organic
- Pyridine. Slightly soluble in
Solubility ) co-solvents for aqueous
Methanol/Ethanol. Insoluble in
o assays.
Water (acidic/neutral).
The 4-OH group is acidic
o ) (vinylogous carboxylic acid).
Acidity (pKa) ~ 4.2 — 4.5 (Estimated)
Forms water-soluble salts at
pH>7.
Characteristic coumarin
] ) Amax ~ 320-325 nm ] ) )
UV/Vis Absorption absorption; bathochromic shift

(Methanol)

in basic media.

Fluorescence

Weakly fluorescent (Blue

region)

Less intense than 7-hydroxy-4-
methylcoumarin; fluorescence
increases in basic solution.

Part 3: Synthesis & Manufacturing[9]
Synthetic Route: Modified Pechmann Condensation

The most robust synthesis involves the condensation of 3-methoxyphenol (resorcinol

monomethyl ether) with malonic acid (or diethyl malonate). Unlike the synthesis of 4-

methylcoumarins which uses ethyl acetoacetate, 4-hydroxycoumarins require a malonic acid

derivative to provide the C3-C4 fragment without an alkyl substituent at C4.

Reaction Protocol (Shah-Robinson Condensation)

o Reagents: 3-Methoxyphenol, Malonic Acid, Phosphorus Oxychloride (POCIs), Zinc Chloride

(ZnCla).
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e Mechanism: Acylation of the phenol followed by intramolecular electrophilic aromatic
substitution and cyclization.

3-Methoxyphenol
(Resorcinol monomethyl ether)

Acylation
Cyclization

_____________ A
Malonic Acid I ) I (-H20, -HC)) 4-Hydroxy-7-Methoxycoumarin
(HOOC-CH2-COOH) P Intermediate Ester | (C10H804)
W]
POCI3 / zZnCI2
(Condensing Agents)

Click to download full resolution via product page

Figure 1: Synthetic pathway via Shah-Robinson modification of the Pechmann condensation.

Step-by-Step Laboratory Protocol

Safety Note: POCIs is highly corrosive and reacts violently with water. Perform all steps in a
fume hood.

o Preparation: In a dry round-bottom flask, mix 3-methoxyphenol (1.0 eq) and malonic acid
(1.0 eq).

o Catalysis: Add phosphorus oxychloride (2.0 eq) and anhydrous zinc chloride (3.0 eq).

» Reaction: Heat the mixture to 60—70 °C for 12—24 hours. Monitor via TLC (Mobile phase:
Hexane/Ethyl Acetate).

e Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice
with vigorous stirring to decompose excess POCIs.

« |solation: The solid product will precipitate. Filter the crude solid.

 Purification: Dissolve the crude solid in 10% Sodium Carbonate (Na=CO3) solution (the
product dissolves as the sodium salt; impurities remain insoluble). Filter off undissolved
solids.
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» Reprecipitation: Acidify the filtrate with HCI (pH < 2) to reprecipitate the pure 4-hydroxy-7-
methoxycoumarin.

» Recrystallization: Recrystallize from Ethanol or Acetic Acid to obtain white/beige needles
(MP: 263-265 °C).

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data references are
established.

Proton NMR (*H-NMR)

Solvent: DMSO-de, 400 MHz

Position Shift (d ppm) Multiplicity Integration Assignment

Hydroxyl (C4) -

OH >12.0 Broad Singlet 1H often
exchanged/broad
Doublet (J=8.8 Aromatic proton
Ar-H (C5) 7.75 1H ,
Hz) (peri to carbonyl)
Doublet of )
Ar-H (C6) 6.95 1H Aromatic proton
Doublets
Doublet (J=2.4 Aromatic proton
Ar-H (C8) 6.88 1H .
Hz) (meta coupling)

Characteristic 4-

Vinyl-H (C3) 5.45 Singlet 1H hydroxycoumarin
vinyl proton
OCHs 3.85 Singlet 3H Methoxy group

Mass Spectrometry (MS)

e Technique: ESI-MS (Negative Mode) or EI-MS.
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e Molecular lon: [M-H]~ =191.1 m/z; [M]* = 192.1 m/z.

e Fragmentation Pattern (El): Loss of CO (28 Da) and CHs (15 Da) is characteristic of
methoxycoumarins.

Part 5: Biological & Pharmaceutical Applications|[3]

[9]
Metabolic Profiling (CYP450 and UGT)

4-Hydroxy-7-methoxycoumarin is a known metabolite of 7-Methoxycoumarin (Herniarin).

e Phase | Metabolism: 7-Methoxycoumarin is primarily O-demethylated to 7-Hydroxycoumarin
(Umbelliferone) by CYP2A6. However, hydroxylation at the 4-position is a minor pathway.

e Phase Il Metabolism: The 4-hydroxyl group is a target for UDP-glucuronosyltransferases
(UGTSs). It serves as a substrate to study glucuronidation kinetics.

7-Methoxycoumarin
(Herniarin)

CYP2A6 CYP450
(O-Demethylation) \4-Hydroxylation)

7-Hydroxycoumarin
(Umbelliferone)

4-Hydroxy-7-Methoxycoumarin

UGT Enzymes
Glucuronidation)

4-0O-Glucuronide Conjugate

Click to download full resolution via product page

Figure 2: Metabolic pathways involving 4-Hydroxy-7-methoxycoumarin.
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Pharmaceutical Intermediate

The 4-hydroxycoumarin scaffold is the pharmacophore responsible for anticoagulant activity
(Vitamin K antagonism).

e Dicoumarol Synthesis: Reaction of 4-Hydroxy-7-methoxycoumarin with formaldehyde
yields 3,3'-methylene-bis(4-hydroxy-7-methoxycoumarin), a derivative of the anticoagulant
Dicoumarol.

o Anti-inflammatory: Recent studies indicate 4-Hydroxy-7-methoxycoumarin inhibits
inflammation in LPS-activated macrophages by suppressing NF-kB and MAPK pathways.[5]

[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [4-Hydroxy-7-Methoxycoumarin: Structural Analysis and
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1173585#4-hydroxy-7-methoxycoumarin-chemical-
structure-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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